molecular formula C8H4Br2FN B13088680 2-(Dibromomethyl)-3-fluorobenzonitrile

2-(Dibromomethyl)-3-fluorobenzonitrile

Cat. No.: B13088680
M. Wt: 292.93 g/mol
InChI Key: QDJXBTXHSKHELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dibromomethyl)-3-fluorobenzonitrile (CAS 1823903-03-2) is a fluorinated aromatic compound with a molecular formula of C~8~H~4~Br~2~FN and a molecular weight of 292.93 g/mol . This compound is characterized by a benzonitrile core substituted with a reactive dibromomethyl group at the 2-position and a fluorine atom at the 3-position of the benzene ring. The presence of both a nitrile group and the highly functionalized dibromomethyl moiety makes this molecule a valuable and versatile synthetic intermediate or building block in organic chemistry and drug discovery research . The dibromomethyl group is a key functional handle that can undergo further transformations, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, to introduce more complex structures. This reactivity is essential for constructing diverse chemical libraries or for the synthesis of more advanced target molecules, particularly in the development of pharmaceuticals and agrochemicals where the incorporation of fluorine can modulate properties like metabolic stability and bioavailability. Researchers are advised to handle this compound with care. It should be stored sealed in a dry environment, ideally at 2-8°C to ensure its stability over time . This product is intended for research and development purposes only and is not classified as a medicinal product or approved for any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4Br2FN

Molecular Weight

292.93 g/mol

IUPAC Name

2-(dibromomethyl)-3-fluorobenzonitrile

InChI

InChI=1S/C8H4Br2FN/c9-8(10)7-5(4-12)2-1-3-6(7)11/h1-3,8H

InChI Key

QDJXBTXHSKHELE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(Br)Br)C#N

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving 2 Dibromomethyl 3 Fluorobenzonitrile

Elucidation of Nucleophilic Substitution Mechanisms at the Dibromomethyl Center.

The dibromomethyl group in 2-(Dibromomethyl)-3-fluorobenzonitrile is a primary site for nucleophilic attack. The benzylic position of the carbon atom, adjacent to the aromatic ring, significantly influences the mechanism of substitution.

Kinetics and Stereochemical Aspects of Bromine Displacement.

Nucleophilic substitution at a benzylic dihalide can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination thereof. The primary nature of the dibromomethyl carbon would typically favor an S(_N)2 pathway. This mechanism involves a concerted, single-step process where the nucleophile attacks the carbon atom as the bromide leaving group departs. Kinetically, an S(_N)2 reaction is expected to be second-order, with the rate dependent on the concentrations of both the substrate and the nucleophile.

From a stereochemical perspective, an S(_N)2 reaction at a chiral center results in an inversion of configuration. While the carbon of the dibromomethyl group is prochiral, the principles of stereospecificity would still apply in reactions with chiral nucleophiles or in the presence of chiral catalysts. The backside attack characteristic of the S(_N)2 mechanism dictates the stereochemical outcome.

Conversely, an S(_N)1 mechanism would involve the initial, rate-determining departure of a bromide ion to form a resonance-stabilized benzylic carbocation. This carbocation is planar, and subsequent attack by a nucleophile can occur from either face, leading to a racemic or diastereomeric mixture if a new stereocenter is formed. The kinetics of an S(_N)1 reaction are first-order, depending only on the concentration of the substrate. Given the primary nature of the carbon, a full S(_N)1 mechanism is less likely but could be favored by polar, protic solvents and non-basic nucleophiles.

Reactivity with Various Classes of Nucleophiles (e.g., Amines, Alcohols, Water).

The reactivity of this compound with different nucleophiles is a key aspect of its chemical profile.

Amines: Primary and secondary amines are generally good nucleophiles and are expected to react readily with the dibromomethyl center via an S(_N)2 mechanism. The reaction would lead to the displacement of one or both bromine atoms, forming the corresponding mono- or di-amino substituted products. The rate of reaction would be influenced by the nucleophilicity of the amine, which is dependent on its steric bulk and electronic properties.

Alcohols and Water (Solvolysis): In the presence of alcohols or water as the solvent and nucleophile, solvolysis can occur. These reactions are typically slower than those with stronger nucleophiles like amines. The mechanism can be borderline between S(_N)1 and S(_N)2. For a primary benzylic halide, an S(_N)2-like mechanism is more probable, especially with less polar alcohols. In highly polar protic solvents like water, an S(_N)1 character might increase due to the stabilization of the potential carbocation intermediate. The products of solvolysis would be the corresponding ethers (from alcohols) or benzyl (B1604629) alcohol derivatives (from water), with subsequent reaction of the second bromine atom also possible.

NucleophileExpected Major MechanismExpected Product(s)Relative Rate
Primary/Secondary AminesS(_N)2Mono- and di-substituted amino compoundsFast
AlcoholsS(_N)2 / BorderlineAlkoxy-substituted compounds (ethers)Moderate
WaterS(_N)2 / BorderlineHydroxy-substituted compoundsSlow

Analysis of Electrophilic Aromatic Substitution Pathways on the Fluorobenzonitrile Ring.

The benzene (B151609) ring of this compound is substituted with three groups that influence the regioselectivity of electrophilic aromatic substitution (EAS).

Directing Effects of Fluorine, Nitrile, and Dibromomethyl Substituents on Regioselectivity.researchgate.net

The outcome of an EAS reaction on a polysubstituted benzene ring is determined by the combined directing and activating/deactivating effects of all substituents.

Fluorine (-F): Fluorine is an ortho, para-directing group. Although it is highly electronegative and deactivates the ring towards EAS through its inductive effect (-I), it can donate a lone pair of electrons through resonance (+M), which directs incoming electrophiles to the ortho and para positions. researchgate.net

Nitrile (-CN): The nitrile group is a strong deactivating group and a meta-director. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less nucleophilic and directing the electrophile to the meta position.

Dibromomethyl (-CHBr(_2)): The dibromomethyl group is expected to be a deactivating group due to the electron-withdrawing inductive effect of the two bromine atoms. By analogy to other deactivating alkyl groups with electron-withdrawing substituents (like -CCl(_3)), it is predicted to be a meta-director.

Considering the positions on the this compound ring:

Position 4 is para to the fluorine and meta to the dibromomethyl group.

Position 5 is meta to both the fluorine and the nitrile group.

Position 6 is ortho to the fluorine and meta to the nitrile group.

The powerful meta-directing effect of the nitrile group will strongly disfavor substitution at positions 4 and 6. The fluorine atom directs ortho and para, which would favor positions 4 and 6. The dibromomethyl group, being meta-directing, would favor positions 4 and 6 relative to its own position. The confluence of these effects suggests that substitution is most likely to occur at the positions least deactivated. The strong deactivating and meta-directing nature of the nitrile group is likely to be the dominant factor. Therefore, electrophilic attack will likely be directed away from the positions ortho and para to it. The fluorine, being an ortho-para director, will activate these positions relative to the meta position. A comprehensive analysis would require computational modeling to predict the most likely site of substitution.

SubstituentPositionInductive EffectResonance EffectOverall EffectDirecting Preference
-F3-I (deactivating)+M (activating)DeactivatingOrtho, Para
-CN1-I (deactivating)-M (deactivating)Strongly DeactivatingMeta
-CHBr(_2)2-I (deactivating)WeakDeactivatingMeta (predicted)

Reactivity and Mechanistic Insights of the Nitrile Functional Group.

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of transformations. The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom.

Nucleophilic attack on the nitrile carbon is a common reaction pathway. For instance, hydrolysis of the nitrile can occur under acidic or basic conditions to yield a carboxylic acid (or its conjugate base). The mechanism of acid-catalyzed hydrolysis involves initial protonation of the nitrogen atom, which enhances the electrophilicity of the carbon, followed by the attack of water. Base-catalyzed hydrolysis proceeds via direct attack of a hydroxide (B78521) ion on the nitrile carbon. The proximity of the dibromomethyl and fluoro substituents may introduce steric hindrance, potentially slowing down the rate of reactions at the nitrile group compared to unhindered benzonitriles.

The nitrile group can also be reduced, for example, using lithium aluminum hydride (LiAlH(_4)), to a primary amine. This transformation proceeds via nucleophilic addition of hydride ions to the nitrile carbon.

Hydrolysis Mechanisms to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group in this compound to a carboxylic acid derivative is a transformation of significant synthetic utility. This process can be catalyzed by either acid or base, with each proceeding through a distinct mechanistic pathway. lumenlearning.com

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. lumenlearning.com A molecule of water, acting as a nucleophile, then attacks this electrophilic carbon. Following a series of proton transfers, an amide intermediate is formed. This amide can then undergo further acid-catalyzed hydrolysis to yield the corresponding carboxylic acid.

In a basic medium, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. youtube.com This results in the formation of an intermediate anion, which is subsequently protonated by water to form an imidic acid. Tautomerization of the imidic acid leads to the formation of an amide. Similar to the acid-catalyzed process, this amide can be further hydrolyzed under basic conditions to the carboxylate salt, which upon acidic workup, yields the final carboxylic acid product.

The presence of the dibromomethyl and fluoro groups on the aromatic ring can influence the rate of hydrolysis through electronic effects. The fluorine atom, being electron-withdrawing, is expected to increase the electrophilicity of the nitrile carbon, potentially accelerating the nucleophilic attack.

Table 1: Proposed Intermediates in the Hydrolysis of this compound

CatalystInitiating StepKey Intermediate(s)Final Product (after workup)
AcidProtonation of the nitrile nitrogenProtonated nitrile, Amide2-(Dibromomethyl)-3-fluorobenzoic acid
BaseNucleophilic attack of hydroxide on the nitrile carbonIminic acid anion, Amide2-(Dibromomethyl)-3-fluorobenzoic acid

Reactivity with Organometallic Reagents (e.g., Grignard Reagents) for Ketone or Aldehyde Formation

The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX), offers a pathway to synthesize ketones or aldehydes. The gem-dibromomethyl group is the primary site of reaction in this transformation. researchgate.net

The mechanism likely involves a halogen-metal exchange, where the Grignard reagent reacts with one of the bromine atoms of the dibromomethyl group. This exchange would generate a transient α-bromo carbanion or a magnesium carbenoid species. This intermediate can then react in several ways.

For aldehyde formation, if the intermediate is quenched with a proton source, it would result in a monobromomethyl group, which is not the desired product. However, if the reaction conditions are carefully controlled, for instance by using a specific Grignard reagent and low temperatures, it might be possible to favor the formation of a magnesium-stabilized intermediate that, upon workup, hydrolyzes to an aldehyde.

For ketone formation, a subsequent reaction with another equivalent of the Grignard reagent or a different organometallic species would be necessary. The initially formed organomagnesium intermediate could be treated with an electrophile, such as an acyl chloride, to form a ketone. Alternatively, a double Grignard addition to the nitrile group could occur under certain conditions, leading to a ketone after hydrolysis, though the reactivity of the dibromomethyl group is likely to dominate. masterorganicchemistry.com The precise outcome will depend heavily on the stoichiometry of the reagents and the reaction conditions. nih.gov

Table 2: Potential Products from the Reaction of this compound with Grignard Reagents

Stoichiometry of RMgXProposed IntermediatePotential Product (after hydrolysis)
1 equivalentα-bromo organomagnesium species2-(Bromomethyl)-3-fluorobenzaldehyde
2 equivalentsDiorganomagnesium species at the benzylic position2-Alkyl-3-fluorobenzaldehyde
Excess (on nitrile)Ketimine intermediate2-(Dibromomethyl)-3-fluorophenyl ketone

Investigations into Radical and Organometallic Reaction Mechanisms

The benzylic position of the dibromomethyl group makes this compound a candidate for radical reactions. chemistrysteps.com Benzylic C-H (or in this case, C-Br) bonds are relatively weak and can undergo homolytic cleavage to form resonance-stabilized benzylic radicals. libretexts.org

Radical dehalogenation can be initiated by radical initiators such as AIBN (azobisisobutyronitrile) in the presence of a hydrogen atom donor like tributyltin hydride. nih.gov The mechanism would involve the abstraction of a bromine atom by a tributyltin radical to form a benzylic radical. This radical is stabilized by resonance with the aromatic ring. The benzylic radical then abstracts a hydrogen atom from tributyltin hydride to form the monobrominated or fully reduced (methyl) product, regenerating the tributyltin radical to continue the chain reaction.

Organometallic coupling reactions, such as those catalyzed by palladium or copper, could also be employed. pressbooks.pub For instance, a Suzuki or Stille coupling could potentially occur at the C-Br bonds, although the reactivity of benzylic halides in these reactions can be complex and may lead to side products. The mechanism of these cross-coupling reactions typically involves oxidative addition of the organic halide to a low-valent metal center, followed by transmetalation with an organometallic reagent and reductive elimination to form the new carbon-carbon bond.

Computational Chemistry and Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry provides a powerful tool for elucidating the intricate details of reaction mechanisms, including the structures of transition states and the energetics of different reaction pathways. acs.org For the reactions of this compound, density functional theory (DFT) calculations could be employed to model the proposed mechanisms.

For the hydrolysis of the nitrile, computational models could help determine the activation barriers for the acid- and base-catalyzed pathways, providing insight into the reaction kinetics. nih.gov The influence of the fluorine substituent on the electronic structure and reactivity of the nitrile group could also be quantified.

In the case of the Grignard reaction, theoretical modeling could be used to investigate the structure of the organomagnesium intermediates and the transition states for the halogen-metal exchange and subsequent reactions. researchgate.netnih.gov This could help in understanding the factors that control the selectivity towards aldehyde or ketone formation.

For radical reactions, computational studies can provide information on bond dissociation energies, the stability of the resulting benzylic radical, and the energy barriers for the propagation steps. acs.org This would aid in predicting the feasibility of different radical transformations. Similarly, the energetics of the oxidative addition and reductive elimination steps in organometallic coupling reactions can be modeled to understand catalyst efficiency and product formation. researchgate.net

Derivatization and Transformative Reactions of 2 Dibromomethyl 3 Fluorobenzonitrile

Functional Group Interconversions of the Dibromomethyl Moiety.

The dibromomethyl group is a versatile precursor to a variety of functional groups, primarily through reduction or conversion to carbonyl derivatives.

The selective reduction of the dibromomethyl group offers a pathway to less halogenated analogs. The partial reduction to a monobromomethyl group can be achieved using specific reducing agents that can differentiate between the two bromine atoms. Complete reduction to the methyl group can also be accomplished under more forcing conditions.

Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. For instance, bromo and chloro substituents on aromatic rings can be effectively removed by catalytic hydrogenation under neutral conditions, with bromides being reduced more readily than chlorides organic-chemistry.org. This suggests that the dibromomethyl group in 2-(dibromomethyl)-3-fluorobenzonitrile could be selectively reduced. Bromides can be selectively reduced in the presence of various functional groups, including nitro, cyano, keto, and carboxylic acid groups, by using a palladium-on-carbon catalyst organic-chemistry.org.

Substrate ExampleReagent/CatalystProductYield (%)Reference
4-Bromo-2-nitrobenzoic acidH₂, 10% Pd/C2-Nitrobenzoic acid92 organic-chemistry.org
4-BromobenzonitrileH₂, 10% Pd/CBenzonitrile (B105546)95 organic-chemistry.org

This table presents data for the reductive dehalogenation of various substituted aryl bromides to illustrate the feasibility of selective reduction in the presence of other functional groups.

The dibromomethyl group is at the same oxidation state as an aldehyde and can be converted to a carbonyl group through hydrolysis or oxidation.

Hydrolysis: The hydrolysis of geminal dihalides is a well-established method for the synthesis of aldehydes and ketones quora.comwikipedia.org. Terminal geminal dihalides, upon treatment with aqueous alkali, typically yield aldehydes after the elimination of a water molecule from the unstable intermediate diol quora.com. For instance, benzal chloride can be hydrolyzed to benzaldehyde under either alkaline or acidic conditions chemcess.com. Alkaline hydrolysis is often carried out using reagents like calcium hydroxide (B78521) or sodium carbonate, while acid hydrolysis can be catalyzed by various acids and metal salts chemcess.com. A continuous vapor-phase hydrolysis of benzal chloride at high temperatures over an acid-treated activated carbon catalyst can produce benzaldehyde in high yields chemcess.com.

Oxidation: The oxidation of benzylic halides to their corresponding aldehydes and ketones is a fundamental transformation in organic synthesis tandfonline.comresearchgate.nettandfonline.com. Various oxidizing agents can be employed for this purpose. Pyridine N-oxide, in the presence of silver oxide, has been shown to be an efficient oxidizing agent for converting benzylic halides to aromatic aldehydes and ketones under mild conditions nih.gov. Another effective system involves the use of molecular oxygen as the oxidant with catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidyl-1-oxy) and potassium nitrite in aqueous media tandfonline.com. The oxidation of benzyl (B1604629) halides to aldehydes and ketones can also be achieved using potassium nitrate catalyzed by a phase-transfer catalyst in an aqueous medium researchgate.nettandfonline.com.

Starting MaterialOxidizing Agent/CatalystProductYield (%)Reference
Benzyl bromidePyridine N-oxide, Ag₂OBenzaldehyde85 nih.gov
4-Isopropylbenzyl bromideO₂, TEMPO, KNO₂4-Isopropylbenzaldehyde92 tandfonline.com
4-Nitrobenzyl bromideKNO₃, Phase-transfer catalyst4-Nitrobenzaldehyde95 tandfonline.com

This table provides examples of the oxidation of substituted benzyl halides to the corresponding aldehydes, demonstrating the applicability of these methods to substrates with various electronic properties.

Reactions Involving the Nitrile Functional Group.

The nitrile group is a versatile functional handle that can undergo a variety of transformations, most notably reduction to amines or participation in cycloaddition reactions.

The reduction of nitriles to primary amines is a common and useful transformation in organic synthesis. This can be achieved through several methods, including catalytic hydrogenation and reduction with metal hydrides.

A variety of reagents and catalysts are effective for the reduction of both aliphatic and aromatic nitriles to primary amines nih.gov. Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride has been shown to reduce a wide range of nitriles in excellent yields nih.gov. Notably, the reduction of benzonitriles bearing electron-withdrawing groups proceeds much faster and with higher yields nih.gov. For example, 2,4-dichlorobenzonitrile was successfully reduced to 2,4-dichlorobenzylamine in 99% yield at room temperature nih.gov. This suggests that the electron-withdrawing fluorine atom and dibromomethyl group in this compound would likely facilitate the reduction of its nitrile group.

SubstrateReducing AgentProductYield (%)Reference
2,4-DichlorobenzonitrileBH₂(N(iPr)₂)/cat. LiBH₄2,4-Dichlorobenzylamine99 nih.gov
4-MethoxybenzonitrileBH₂(N(iPr)₂)/cat. LiBH₄4-Methoxybenzylamine80 nih.gov
Benzyl cyanideBH₂(N(iPr)₂)/cat. LiBH₄Phenethylamine83 nih.gov

This table illustrates the reduction of various nitriles to their corresponding primary amines, highlighting the efficiency of the diisopropylaminoborane/LiBH₄ system, especially for nitriles with electron-withdrawing substituents.

The nitrile group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile. Furthermore, the ortho positioning of the dibromomethyl group relative to the nitrile opens up possibilities for intramolecular cyclization reactions.

While specific examples of cycloaddition reactions with this compound are not documented, the reactivity of the nitrile group in such reactions is well-established. For instance, benzonitrile N-oxide can undergo [3+2] cycloaddition reactions with various dipolarophiles.

More relevant to the structure of this compound is the potential for intramolecular cyclization. For example, heterocyclic substrates containing a conjugated alkyne and a pendant nitrile have been shown to cyclize to give products with a newly fused pyridine ring organic-chemistry.org. In a different scenario, the intramolecular cyclization of imine derivatives of 2-aminobenzonitrile in the presence of a base like potassium tert-butoxide affords 4-aminoquinoline derivatives researchgate.net. Although the dibromomethyl group is not a direct participant in these specific examples, it could potentially be converted to a reactive intermediate that then undergoes cyclization with the nitrile. For instance, reduction to a monobromomethyl group followed by treatment with a nucleophile could initiate an intramolecular cyclization.

Aromatic Ring Modifications via Electrophilic or Nucleophilic Processes.

The fluorine atom and the two electron-withdrawing groups (dibromomethyl and nitrile) on the aromatic ring of this compound significantly influence its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The aromatic ring in this compound is expected to be highly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups. The nitrile and dibromomethyl groups are meta-directing deactivators, while the fluorine atom is an ortho-, para-directing deactivator libretexts.orglibretexts.org. The combined effect of these groups would make electrophilic substitution challenging, requiring harsh reaction conditions. If substitution were to occur, the position of attack would be determined by the interplay of the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the aromatic ring makes it a good candidate for nucleophilic aromatic substitution (SₙAr) nih.govwikipedia.orgnih.govlibretexts.org. The fluorine atom, being a good leaving group in SₙAr reactions, is the most likely site for nucleophilic attack. The presence of the ortho-nitrile and para-dibromomethyl groups (relative to the fluorine) would further activate the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex wikipedia.org. A variety of nucleophiles, including alkoxides, amines, and thiolates, could potentially displace the fluorine atom. For instance, the reaction of pentafluorobenzonitrile with phenothiazine in the presence of a base leads to a mixture of ortho- and para-substituted products nih.gov.

Aryl Halide ExampleNucleophileProductReference
2,4-DinitrochlorobenzeneHydroxide2,4-Dinitrophenol wikipedia.org
PentafluorobenzonitrilePhenothiazineo/p-substituted products nih.gov

This table provides examples of nucleophilic aromatic substitution on electron-deficient aromatic rings, illustrating the types of transformations that this compound might undergo.

Halogen Dance Reactions and Halogen Migration

The "halogen dance" is a fascinating and synthetically useful isomerization reaction in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring, typically under the influence of a strong base. wikipedia.orgclockss.orgresearchgate.net This process is driven by the formation of a more stable organometallic intermediate. For this compound, a halogen dance reaction could potentially be initiated by treatment with a strong base like lithium diisopropylamide (LDA).

The reaction would likely proceed through a series of deprotonation and halogenation-deprotonation steps, leading to a thermodynamic equilibrium of lithiated intermediates. The final position of the bromine atom would be determined by the relative stability of these intermediates, which is influenced by the electronic effects of the fluorine, nitrile, and dibromomethyl substituents. While specific studies on this substrate are not available, the general mechanism involves the formation of an initial aryllithium species, which can then abstract a halogen from another molecule of the starting material, propagating a chain reaction that leads to the rearranged product. ic.ac.ukwhiterose.ac.uk

It is important to note that the outcomes described are based on established principles of halogen dance reactions and would require experimental validation for this specific compound.

Directed ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). In this compound, both the nitrile (-CN) and fluorine (-F) groups can act as potential DMGs. The nitrile group is generally considered a stronger DMG than fluorine. Therefore, treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, would be expected to lead to deprotonation at the position ortho to the nitrile group.

However, the presence of the fluorine atom at the 3-position complicates this prediction. The most acidic proton is likely the one situated between the fluorine and nitrile groups (at the C4 position, if we number the carbon with the dibromomethyl group as C2). Deprotonation at this site would lead to a stabilized aryllithium species. Subsequent quenching with an electrophile would introduce a new substituent at this position.

Hypothetical Directed ortho-Metalation of this compound

EntryBaseElectrophile (E+)Potential Product
1n-BuLi(CH₃)₃SiCl2-(Dibromomethyl)-3-fluoro-4-(trimethylsilyl)benzonitrile
2s-BuLi/TMEDADMF2-(Dibromomethyl)-3-fluoro-4-formylbenzonitrile
3LDACH₃I2-(Dibromomethyl)-3-fluoro-4-methylbenzonitrile

This table presents hypothetical outcomes based on the principles of directed ortho-metalation. Experimental verification is necessary.

Cross-Coupling Reactions Utilizing the Halogen Substituents

The bromine atoms of the dibromomethyl group and the fluorine atom on the aromatic ring offer multiple sites for transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. nih.govlibretexts.orgresearchgate.netyonedalabs.comyoutube.com While the aryl fluorine is generally unreactive under standard Suzuki conditions, the benzylic bromides of the dibromomethyl group are expected to be reactive. It is plausible that one or both bromine atoms could be substituted in a sequential manner.

A potential application could involve the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. This would lead to the formation of a diarylmethyl or even a triarylmethyl derivative. The reaction conditions would need to be carefully controlled to achieve selective mono- or di-arylation. nih.gov

Postulated Suzuki-Miyaura Coupling Products

Arylboronic Acid (ArB(OH)₂)CatalystBasePotential Product(s)
Phenylboronic acidPd(PPh₃)₄K₂CO₃2-(Bromo(phenyl)methyl)-3-fluorobenzonitrile and/or 2-(Diphenylmethyl)-3-fluorobenzonitrile
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃2-(Bromo(4-methoxyphenyl)methyl)-3-fluorobenzonitrile and/or 2-(Bis(4-methoxyphenyl)methyl)-3-fluorobenzonitrile
2-Thiopheneboronic acidPd(OAc)₂/SPhosK₃PO₄2-(Bromo(thiophen-2-yl)methyl)-3-fluorobenzonitrile and/or 2-(Di(thiophen-2-yl)methyl)-3-fluorobenzonitrile

The products and conditions in this table are illustrative and based on known Suzuki-Miyaura couplings of benzylic halides. nih.gov

Stille, Kumada, and Negishi Coupling Reactions

Similar to the Suzuki-Miyaura coupling, other palladium- or nickel-catalyzed cross-coupling reactions could be employed to functionalize the dibromomethyl group.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.orgharvard.eduyoutube.com The reaction of this compound with an organostannane could provide access to a variety of substituted products.

Kumada Coupling: This coupling utilizes a Grignard reagent as the organometallic partner. wikipedia.orgorganic-chemistry.orgmit.eduresearchgate.netresearchgate.net The high reactivity of Grignard reagents might pose challenges to the nitrile group, requiring careful selection of reaction conditions.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organic halide. organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.netwikipedia.org Negishi coupling is known for its high functional group tolerance and could be a suitable method for the derivatization of this compound. nih.gov

Comparative Overview of Potential Cross-Coupling Reactions

Coupling ReactionOrganometallic ReagentCatalystKey Advantages/Considerations
StilleR-Sn(n-Bu)₃Pd(PPh₃)₄High functional group tolerance; toxicity of tin reagents is a drawback. wikipedia.orgorganic-chemistry.org
KumadaR-MgBrNi(dppp)Cl₂Readily available Grignard reagents; potential for side reactions with the nitrile group. wikipedia.orgorganic-chemistry.org
NegishiR-ZnClPd(dppf)Cl₂Excellent functional group tolerance; moisture-sensitive organozinc reagents. organic-chemistry.orgwikipedia.org

Heck and Sonogashira Coupling Reactions

The Heck reaction, which couples an organic halide with an alkene, and the Sonogashira reaction, which couples an organic halide with a terminal alkyne, are powerful methods for the formation of C-C bonds. wikipedia.orglibretexts.orgwashington.eduorganic-chemistry.orgpitt.edu These reactions are typically most efficient with aryl or vinyl halides. The application to benzylic dihalides like this compound is less common but conceivable, potentially proceeding through a different mechanistic pathway. The Sonogashira coupling, in particular, could be used to introduce alkynyl moieties, leading to propargyl-type structures.

Chiral Induction and Enantioselective Transformations

The dibromomethyl group in this compound is a prochiral center. Replacement of one of the bromine atoms with a different substituent would generate a new chiral center. This opens up the possibility of developing enantioselective transformations.

For instance, an enantioselective Negishi cross-coupling of racemic secondary benzylic halides has been successfully developed. organic-chemistry.orgnih.gov A similar strategy could potentially be applied to this compound. This would involve a kinetic resolution or a dynamic kinetic resolution process, where a chiral catalyst selectively reacts with one enantiomer of a transiently formed chiral intermediate, leading to an enantioenriched product.

Furthermore, the synthesis of axially chiral benzonitriles has been achieved through catalytic methods. nih.govresearchgate.net While the chirality in this compound is centered on a carbon atom rather than an axis, these studies highlight the growing interest and capability in controlling chirality in complex benzonitrile derivatives.

Asymmetric Alkylation and Catalytic Reactions

A thorough review of available chemical literature and databases reveals a lack of specific studies on the asymmetric alkylation and catalytic reactions involving this compound. Consequently, there are no detailed research findings or data tables to present on this topic.

Design and Application of Scaffolding Ligands for Regio- and Stereoselective Reactions (e.g., Hydroformylation)

Similarly, there is no available research documenting the use of this compound in the design and application of scaffolding ligands for regio- and stereoselective reactions, including hydroformylation. The scientific community has yet to publish findings in this specific area of application for this compound.

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as a Precursor for Complex Organic Molecules

The unique arrangement of reactive sites in 2-(Dibromomethyl)-3-fluorobenzonitrile positions it as a potentially valuable building block for the synthesis of complex organic structures. The dibromomethyl group, in particular, offers a versatile handle for a variety of chemical transformations.

Synthesis of Polycyclic Aromatic Compounds and Heterocycles

The dibromomethyl group can serve as a precursor to an aldehyde or a related functional group, which is a common starting point for the construction of fused ring systems. For instance, through hydrolysis or other transformations, the dibromomethyl moiety can be converted to a formyl group. This formyl group can then participate in cyclization reactions, such as the Friedel-Crafts reaction or condensation reactions, to form polycyclic aromatic hydrocarbons (PAHs) or heterocyclic systems. The presence of the fluorine atom and the nitrile group can influence the electronic properties and reactivity of the aromatic ring, potentially directing the cyclization in a regioselective manner.

The nitrile group itself can also be a key participant in the synthesis of nitrogen-containing heterocycles. For example, it can undergo cycloaddition reactions or be transformed into an amidine or a similar functional group, which can then be incorporated into a variety of heterocyclic rings, including pyridines, pyrimidines, and imidazoles.

Building Block in the Construction of Natural Product Cores

Many natural products feature complex, polycyclic core structures. The potential of this compound to participate in the formation of such frameworks makes it a candidate for use in natural product synthesis. The strategic placement of the fluorine atom can also be advantageous, as fluorine substitution is a common strategy in medicinal chemistry to modulate the biological activity and metabolic stability of a molecule. While no specific examples of its use in the synthesis of a natural product core are currently documented, its potential as a starting material for the construction of fluorinated analogues of natural products is a plausible area of investigation.

Development of Advanced Chemical Intermediates

The reactivity of this compound also suggests its utility in the synthesis of more specialized chemical intermediates for various industries.

Precursors for Research in Agrochemical Development (e.g., Herbicidal Sulfonylureas)

In the field of agrochemicals, fluorinated benzonitrile (B105546) derivatives are known intermediates for various active ingredients. The sulfonylurea class of herbicides, for example, often incorporates substituted aromatic or heterocyclic moieties. The nitrile group of this compound could potentially be transformed into a functional group that can be linked to the sulfonylurea bridge. The dibromomethyl group could be further functionalized to introduce other desired substituents that enhance herbicidal activity.

Table 1: Potential Transformations of this compound for Agrochemical Intermediates

Functional GroupPotential TransformationResulting Moiety for Agrochemical Synthesis
DibromomethylHydrolysisAldehyde
Reaction with aminesImines or enamines
NitrileHydrolysisCarboxylic acid or amide
ReductionAmine

This table is illustrative of potential chemical pathways and does not represent documented reactions for this specific compound.

Intermediates for Investigational Therapeutic Agent Synthesis

The synthesis of novel therapeutic agents is a primary focus of medicinal chemistry. Fluorinated organic molecules are of particular interest due to the unique properties conferred by fluorine, such as increased metabolic stability and binding affinity. Structurally similar compounds, such as brominated fluorobenzonitriles, are utilized as intermediates in the synthesis of various pharmaceutical agents. musechem.com It is therefore conceivable that this compound could serve as a precursor for the synthesis of investigational drugs. The different functional groups on the molecule allow for sequential and selective reactions, enabling the construction of complex molecular architectures found in modern pharmaceuticals.

Exploration in Materials Science and Polymer Chemistry

The reactivity of the dibromomethyl group suggests potential applications for this compound in the field of materials science. This group can participate in polymerization reactions or be used to functionalize existing polymers. For instance, it could be used as a cross-linking agent to modify the physical properties of polymers, enhancing their thermal stability or mechanical strength. The presence of the fluorine atom could also impart desirable properties such as hydrophobicity or chemical resistance to the resulting materials. Furthermore, the benzonitrile moiety is a known component in the synthesis of certain types of high-performance polymers and organic electronic materials. While specific research in this area for this compound is not available, its structural features align with the requirements for monomers or additives in advanced materials research.

Design and Synthesis of Novel Halogenated Polymers and Oligomers

The presence of the dibromomethyl group on the aromatic ring of this compound suggests its potential as a monomer or cross-linking agent in the synthesis of novel halogenated polymers and oligomers. The bromine atoms can be involved in various polymerization reactions, leading to materials with unique properties conferred by the fluorine and nitrile functionalities.

One potential route to polymerization is through radical polymerization. The carbon-bromine bonds in the dibromomethyl group can undergo homolytic cleavage under thermal or photochemical initiation to generate benzylic radicals. These radicals can then initiate the polymerization of vinyl monomers or participate in copolymerization, incorporating the fluorobenzonitrile moiety into the polymer backbone. This approach could be utilized to synthesize specialty polymers with enhanced thermal stability, flame retardancy, and specific optical properties.

Another plausible synthetic strategy is polycondensation. The dibromomethyl group can react with nucleophiles, such as bisphenols or diamines, in a step-growth polymerization fashion. For instance, reaction with a bisphenol in the presence of a base could lead to the formation of poly(phenylene vinylene) precursors or other complex polymeric architectures. The incorporation of the fluorine and nitrile groups into the polymer backbone is anticipated to influence the material's solubility, thermal properties, and electronic characteristics.

Below is a table outlining potential polymerization strategies involving this compound:

Polymerization StrategyMonomer/ReagentsPotential Polymer StructureKey Features
Radical PolymerizationThis compound with vinyl monomers (e.g., styrene)Copolymer with incorporated fluorobenzonitrile unitsEnhanced thermal stability, flame retardancy
PolycondensationThis compound with bisphenols or diaminesPolyethers or polyamines with fluorobenzonitrile pendantsModified solubility, potential for cross-linking

It is important to note that the successful synthesis of well-defined polymers from this compound would require careful optimization of reaction conditions to control side reactions and achieve desired molecular weights and architectures.

Development of Materials with Tailored Optoelectronic Properties

The fluorobenzonitrile moiety is a well-known component in materials designed for optoelectronic applications. The strong electron-withdrawing nature of both the fluorine atom and the nitrile group can significantly influence the electronic properties of a molecule or a polymer chain. Incorporating this compound into conjugated polymer systems could lead to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation of the electronic bandgap is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The fluorine substituent is known to enhance the electron-accepting properties of aromatic systems and can also improve the stability and charge transport characteristics of organic semiconductors. The nitrile group can further lower the LUMO level, potentially leading to materials with high electron affinity, which is desirable for n-type semiconductors in OFETs.

While direct experimental data on polymers derived from this compound is scarce, the expected impact of the fluorobenzonitrile unit on the optoelectronic properties of a hypothetical conjugated polymer is summarized in the table below:

PropertyExpected Influence of the this compound UnitRationale
HOMO Energy LevelLoweringElectron-withdrawing nature of fluorine and nitrile groups
LUMO Energy LevelSignificant LoweringStrong electron-withdrawing effect of the nitrile group
Electron AffinityIncreasedLowered LUMO level enhances electron-accepting capability
SolubilityPotentially ModifiedFluorine substitution can impact intermolecular interactions
Thermal StabilityPotentially EnhancedC-F bonds are generally strong

The synthesis of such materials would likely involve the conversion of the dibromomethyl group into a more reactive functionality suitable for cross-coupling reactions, such as an aldehyde or a phosphonium (B103445) salt, to enable its incorporation into conjugated polymer backbones.

Applications in Catalyst and Ligand Design

The structural motifs present in this compound also suggest its utility as a precursor in the design and synthesis of specialized ligands for catalysis.

Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The dibromomethyl group of this compound can serve as a handle for the introduction of chirality and the construction of complex ligand scaffolds.

For instance, the dibromomethyl group can be converted to a phosphine (B1218219) group, a key coordinating atom in many successful chiral ligands. This transformation could be achieved through reaction with a lithium phosphide (B1233454) reagent. By using a chiral phosphine reagent or by resolving the resulting phosphine, a P-chiral ligand could be synthesized. The presence of the fluorine and nitrile groups on the aromatic backbone could electronically tune the properties of the resulting metal-ligand complex, potentially influencing the enantioselectivity and activity of the catalyst.

A hypothetical synthetic route to a chiral phosphine ligand from this compound is outlined below:

Reduction to Monobromide: Selective reduction of the dibromomethyl group to a bromomethyl group.

Nucleophilic Substitution: Reaction with a chiral phosphide nucleophile to introduce the chiral phosphorus center.

Further Functionalization: The nitrile group could be further modified, for example, by reduction to an amine, to create a bidentate P,N-ligand.

The steric and electronic properties of such a ligand would be influenced by the substitution pattern on the benzonitrile ring, offering a platform for ligand tuning in various asymmetric transformations, such as hydrogenation, hydrosilylation, or cross-coupling reactions.

Development of Directing Groups for Site-Selective Transformations

The nitrile group is a known directing group in transition-metal-catalyzed C-H bond functionalization reactions. nih.govacs.orgwikipedia.orgacs.orgnih.gov It can coordinate to a metal center and direct the activation of a specific C-H bond, typically at the ortho position. While the ortho positions to the nitrile in this compound are already substituted, the principle of nitrile-directed functionalization is a significant area of research.

In a broader context, the benzonitrile scaffold itself can be a component of more complex directing groups. The reactivity of the dibromomethyl group allows for the attachment of this molecule to other substrates. For example, it could be converted to an aldehyde, which can then be used to form an imine with a substrate containing a primary amine. The nitrile group in the resulting structure could then potentially direct a C-H functionalization on the substrate of interest.

The utility of the nitrile group as a directing element is summarized in the following table:

Type of TransformationRole of the Nitrile GroupPotential Outcome
C-H FunctionalizationDirecting GroupSite-selective introduction of new functional groups
Substrate ModificationAnchor for a Directing GroupEnables directed reactions on complex molecules

While direct applications of this compound as a directing group are not reported, its functional handles provide a basis for its incorporation into more elaborate directing group templates for achieving challenging, site-selective organic transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.